molecular formula C19H20N2O5 B4235909 ethyl 4-{[[(3-methoxybenzyl)amino](oxo)acetyl]amino}benzoate

ethyl 4-{[[(3-methoxybenzyl)amino](oxo)acetyl]amino}benzoate

Cat. No. B4235909
M. Wt: 356.4 g/mol
InChI Key: WWTHKXSYFKUUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[[(3-methoxybenzyl)amino](oxo)acetyl]amino}benzoate, commonly known as EMAAB, is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. EMAAB belongs to the class of benzoate esters and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of EMAAB involves the inhibition of specific enzymes and pathways involved in various disease processes. For example, EMAAB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EMAAB also inhibits the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are involved in various disease processes, including cancer.
Biochemical and Physiological Effects:
EMAAB has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. EMAAB has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce tumor growth and metastasis, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

EMAAB has several advantages for lab experiments, including its stability and ease of synthesis. However, EMAAB also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of EMAAB. One potential area of research is the development of novel EMAAB analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential use of EMAAB in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the potential toxicity and safety of EMAAB in humans.

Scientific Research Applications

EMAAB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that EMAAB exhibits potent anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and pathways involved in these diseases.

properties

IUPAC Name

ethyl 4-[[2-[(3-methoxyphenyl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-26-19(24)14-7-9-15(10-8-14)21-18(23)17(22)20-12-13-5-4-6-16(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTHKXSYFKUUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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